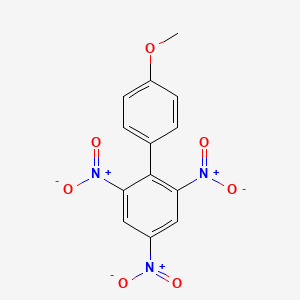
4'-Methoxy-2,4,6-trinitrobiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Methoxy-2,4,6-trinitrobiphenyl is an organic compound characterized by the presence of a methoxy group and three nitro groups attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methoxy-2,4,6-trinitrobiphenyl typically involves the nitration of 4’-methoxybiphenyl. The process begins with the preparation of 4’-methoxybiphenyl, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the biphenyl ring.
Industrial Production Methods: Industrial production of 4’-Methoxy-2,4,6-trinitrobiphenyl follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nitration reaction safely. The product is then purified through recrystallization or other suitable methods to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 4’-Methoxy-2,4,6-trinitrobiphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives, which can further participate in coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and Friedel-Crafts catalysts (aluminum chloride) are employed.
Major Products Formed:
Oxidation: Quinones and other oxidized biphenyl derivatives.
Reduction: Amino derivatives of biphenyl.
Substitution: Halogenated biphenyls and other substituted derivatives.
Scientific Research Applications
4’-Methoxy-2,4,6-trinitrobiphenyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of advanced materials, including polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4’-Methoxy-2,4,6-trinitrobiphenyl involves its interaction with specific molecular targets and pathways. The nitro groups on the biphenyl ring can participate in redox reactions, influencing cellular processes. The compound’s ability to undergo electrophilic substitution reactions allows it to interact with various biomolecules, potentially leading to biological effects such as antimicrobial or anticancer activities.
Comparison with Similar Compounds
- 4-Methoxy-2-nitrobiphenyl
- 2,4,6-Trinitrobiphenyl
- 4’-Methoxy-2,4-dinitrobiphenyl
Comparison: 4’-Methoxy-2,4,6-trinitrobiphenyl is unique due to the presence of both a methoxy group and three nitro groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a balance of electron-donating and electron-withdrawing groups, making it versatile in various chemical reactions and applications.
Properties
CAS No. |
5110-85-0 |
|---|---|
Molecular Formula |
C13H9N3O7 |
Molecular Weight |
319.23 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-1,3,5-trinitrobenzene |
InChI |
InChI=1S/C13H9N3O7/c1-23-10-4-2-8(3-5-10)13-11(15(19)20)6-9(14(17)18)7-12(13)16(21)22/h2-7H,1H3 |
InChI Key |
CTRCCGCGDWDRMU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















